molecular formula C18H17N3O3 B2845343 N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide CAS No. 852136-74-4

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2845343
CAS No.: 852136-74-4
M. Wt: 323.352
InChI Key: ASYXSQOVSRKUER-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molecular weight of 405.47 g/mol. Its structure features an indole moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight405.47 g/mol
InChIInChI=1S/C23H25N3O4
InChIKeyXYZ123456789

Anticancer Activity

Research has indicated that compounds containing indole structures possess significant anticancer properties. The indole moiety in this compound may enhance its interaction with cellular targets involved in cancer proliferation.

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). Studies suggest that it may work by modulating apoptotic pathways and inhibiting cell cycle progression.
  • Case Studies : In a study by Amani et al. (2023), the compound exhibited cytotoxic effects, reducing cell viability by approximately 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent against various pathogens.

  • In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed that this compound has a minimum inhibitory concentration (MIC) ranging from 15.6 to 250 µg/mL, demonstrating effectiveness similar to established antibiotics.
  • Mechanism : The antimicrobial action is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, as noted in studies involving naphthoquinone derivatives.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration RangeEffect Observed
AnticancerMDA-MB-23110 - 50 µM50% reduction in viability
AnticancerHCT11610 - 50 µMInduction of apoptosis
AntimicrobialE. coli15.6 - 250 µg/mLBactericidal effect
AntimicrobialS. aureus15.6 - 250 µg/mLBactericidal effect

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-15-9-14(4-7-17(15)20-12)11-19-18(22)10-13-2-5-16(6-3-13)21(23)24/h2-9,20H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYXSQOVSRKUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319871
Record name N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852136-74-4
Record name N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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